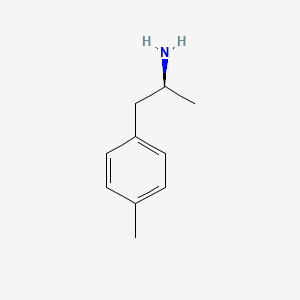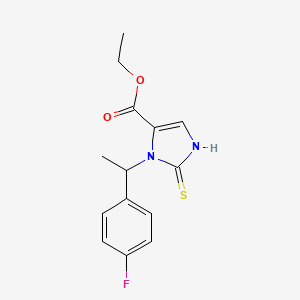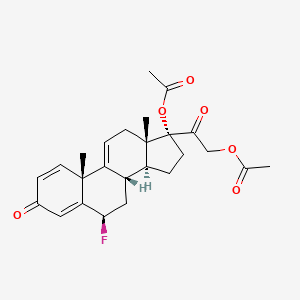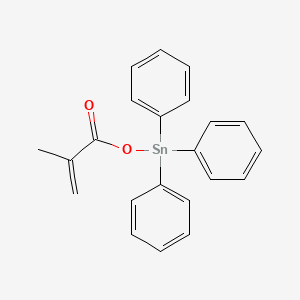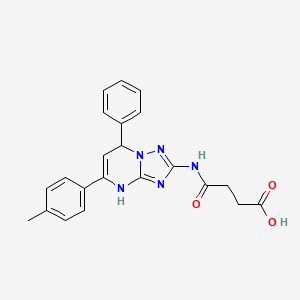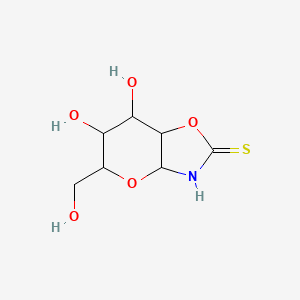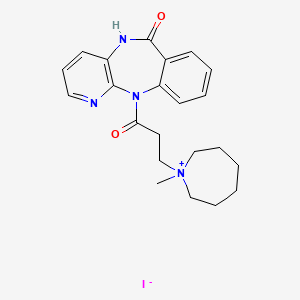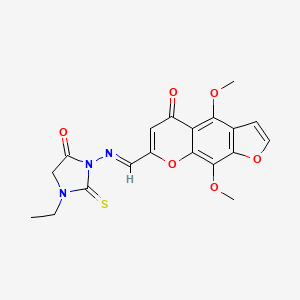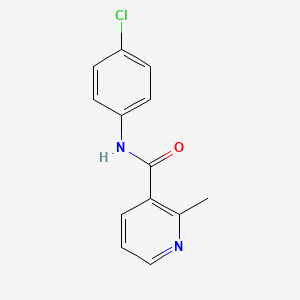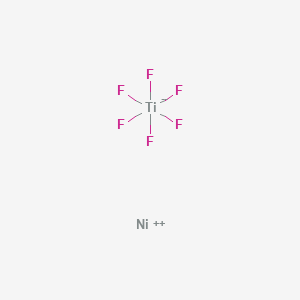
hexafluorotitanium(2-);nickel(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexafluorotitanium(2-);nickel(2+) is an inorganic compound with the molecular formula F₆NiTi. It is composed of hexafluorotitanium and nickel ions, forming a complex structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of hexafluorotitanium(2-);nickel(2+) typically involves the reaction of titanium and nickel salts with fluoride sources under controlled conditions. One common method is the co-precipitation technique, where titanium and nickel salts are dissolved in an aqueous solution, followed by the addition of a fluoride source such as hydrofluoric acid. The resulting precipitate is then filtered, washed, and dried to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of hexafluorotitanium(2-);nickel(2+) may involve large-scale chemical reactors where the reactants are mixed and reacted under controlled temperature and pressure conditions. The use of automated systems ensures consistent quality and yield of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Hexafluorotitanium(2-);nickel(2+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced by reducing agents such as hydrogen gas.
Substitution: The fluoride ions in the compound can be substituted by other halides or ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrofluoric acid, hydrogen gas, and various halide salts. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state species .
Aplicaciones Científicas De Investigación
Hexafluorotitanium(2-);nickel(2+) has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of hexafluorotitanium(2-);nickel(2+) involves its interaction with molecular targets and pathways within a system. The compound can bind to specific enzymes or proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Sodium hexafluorotitanate: An inorganic compound with similar fluoride and titanium components but different cationic species.
Ammonium hexafluorotitanate: Another compound with hexafluorotitanium but with ammonium ions instead of nickel.
Uniqueness
Hexafluorotitanium(2-);nickel(2+) is unique due to the presence of both titanium and nickel ions, which impart distinct chemical and physical properties. This combination allows for specific applications that may not be achievable with other similar compounds .
Propiedades
Número CAS |
34109-80-3 |
|---|---|
Fórmula molecular |
F6NiTi |
Peso molecular |
220.551 g/mol |
Nombre IUPAC |
hexafluorotitanium(2-);nickel(2+) |
InChI |
InChI=1S/6FH.Ni.Ti/h6*1H;;/q;;;;;;+2;+4/p-6 |
Clave InChI |
GZJGYSISOMACBB-UHFFFAOYSA-H |
SMILES canónico |
F[Ti-2](F)(F)(F)(F)F.[Ni+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(2-morpholin-4-ylethyl)-2-phenylpyrrolo[1,2-a]benzimidazol-3-yl]benzene-1,2-diol;sulfuric acid](/img/structure/B15182159.png)
